Acetyldinaline
Overview
Description
Acetyldinaline, also known as CI-994 or Tacedinaline, is an investigational small molecule . It is the acetylated derivative form of the original compound Dinaline . It has shown preclinical efficacy in vitro and in vivo against solid tumor and leukemia cell lines .
Molecular Structure Analysis
The molecular structure of Acetyldinaline consists of a chemical formula C13H13N3O . The average weight is 227.267 and the monoisotopic weight is 227.105862051 . The IUPAC name is 4-amino-N-(2-aminophenyl)benzamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of Acetyldinaline include a chemical formula of C13H13N3O . The average weight is 227.267 and the monoisotopic weight is 227.105862051 . The IUPAC name is 4-amino-N-(2-aminophenyl)benzamide .
Scientific Research Applications
Anticancer Potential and Mechanism of Action Acetyldinaline, known as CI-994, is an investigational anticancer drug that has been the subject of various studies due to its potential in inducing apoptosis in cancer cells. A study showed that Acetyldinaline induced apoptosis in rat peripheral blood lymphocytes, presenting concentration-dependent increases in apoptosis characterized by DNA condensation, fragmentation, and externalization of phosphatidylserine. Notably, apoptosis was observed at concentrations as low as 1 μM, suggesting a high sensitivity of the lymphocytes to the drug (Graziano et al., 2001).
Differentiation Activity Against Leukemic Cells and Normal Stem Cells The differential activity of Acetyldinaline against leukemic cells and normal stem cells was investigated in a preclinical rat model for human acute myelocytic leukemia. The study demonstrated a significant leukemic cell kill with less than a 1-log cell kill of normal pluripotent hemopoietic stem cells (CFU-S) in the femoral bone marrow. This differential activity highlights the potential for Acetyldinaline to target cancer cells while sparing normal cells, suggesting a therapeutic window for its use in leukemia treatment (el-Beltagi et al., 1993).
Immunotoxicity and Effects on Lymphoid Tissue In addition to its anticancer properties, Acetyldinaline has been studied for its effects on lymphoid tissues. Research indicated that Acetyldinaline could lead to reductions in various types of white blood cells and bone marrow lymphoid cells in rats, with observed effects being generally reversible within 7 days. These findings suggest potential immunotoxicity of Acetyldinaline, which is critical for understanding its safety profile (Graziano et al., 1999).
Modulation of Histone Acetylation Interestingly, Acetyldinaline has also been identified as a histone deacetylase (HDAC) inhibitor, modulating histone acetylation, a key process in gene expression regulation. This modulation of histone acetylation could be linked to its antitumor activity, adding another layer to its potential mechanism of action (Kraker et al., 2003).
Safety And Hazards
In preclinical studies, Acetyldinaline showed some toxicity. Treatment with single daily dose of 23.7 mg/kg or a split daily dose of 2 x 11.85 mg/kg for 2 courses, with either a 2- or 9-day interval in between, resulted in lethal toxicity in most of rats . Toxic side effects, i.e., damage to the gastro-intestinal tract and hemorrhages in the lungs, were more pronounced with full dose either in the single or the split daily dose regimen .
properties
IUPAC Name |
4-acetamido-N-(2-aminophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZAPHZUAVEOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150095 | |
Record name | Tacedinaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tacedinaline | |
CAS RN |
112522-64-2 | |
Record name | Tacedinaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112522-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tacedinaline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112522642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacedinaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tacedinaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetylamino-N-(2'-aminophenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACEDINALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMF554N5FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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